molecular formula C11H13N3 B3080866 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine CAS No. 1093060-48-0

4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine

Cat. No. B3080866
CAS RN: 1093060-48-0
M. Wt: 187.24 g/mol
InChI Key: JHXUWBQDUNNEEH-UHFFFAOYSA-N
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Description

4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine were not found in the search results, pyrazoles in general can be synthesized from α,β-ethylenic ketones with a leaving group reacting with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine consists of a pyrazole ring with a methyl group and a m-tolyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine include a molecular weight of 187.24 and a molecular formula of C11H13N3 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Proteomics Research

4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the complex biological processes.

Drug Discovery

The pyrazole scaffold, which includes 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine, has a wide range of applications in medicinal chemistry and drug discovery . It is often used as a core structure in the design of new drugs due to its ability to bind to various biological targets.

Agrochemistry

Pyrazoles are also used in agrochemistry . They can be used in the development of pesticides and herbicides. The unique properties of pyrazoles, such as their ability to bind to different biological targets, make them suitable for this application.

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands to form complexes with metal ions . These complexes have various applications, including catalysis, magnetism, and luminescence.

Organometallic Chemistry

Pyrazoles, including 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine, are used in organometallic chemistry . They can form organometallic compounds, which are used in various applications, including catalysis and materials science.

properties

IUPAC Name

4-methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-4-3-5-9(6-7)10-8(2)11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXUWBQDUNNEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250226
Record name 4-Methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093060-48-0
Record name 4-Methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093060-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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